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Compound of Interest

Compound Name: Dimethyl sulfite

Cat. No.: B146792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of dimethyl
sulfite ((CH₃O)₂SO) based on quantum chemical calculations. It summarizes key energetic

and geometric data, outlines the computational methodologies employed in foundational

studies, and presents visual representations of the conformational relationships and

computational workflows.

Introduction to Dimethyl Sulfite Conformational
Analysis
Dimethyl sulfite is a sulfite ester that can adopt several conformations due to rotation around

its C-O and S-O bonds.[1] Understanding the relative stabilities, geometries, and

interconversion barriers of these conformers is crucial for predicting its chemical behavior,

reactivity, and potential applications, such as an electrolyte solvent in high-energy batteries.[1]

Quantum chemical calculations have proven to be an invaluable tool for elucidating the subtle

energetic differences and structural properties of these conformers.

The Low-Energy Conformers of Dimethyl Sulfite
Computational studies have identified three primary low-energy conformers of dimethyl
sulfite: GG, GT, and GG'.[2] The designations refer to the gauche (G) or trans (T) relationship
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of the methyl groups with respect to the S=O bond, defined by the C-O-S=O dihedral angles.

The most stable conformer is the GG form.[1][2]

GG Conformer: Both methyl groups are in a gauche position relative to the sulfuryl group.

GT Conformer: One methyl group is in a gauche position, and the other is in a trans position.

GG' Conformer: Both methyl groups are in gauche positions, but with opposite torsions.

Quantitative Conformational Data
The following tables summarize the key quantitative data obtained from quantum chemical

calculations, providing a basis for comparing the different conformers.

Table 1: Relative Energies and Population Distribution of Dimethyl Sulfite Conformers

Conformer Relative Energy (kJ mol⁻¹)
Relative Population at
298K (%)

GG 0.00 48.8

GT 0.83[2] 35.0[2]

GG' 1.18[2] 15.1[2]

Data calculated at the DFT(B3LYP)/aug-cc-pVQZ level of theory.[2]

Table 2: Energy Barriers for Conformational Isomerization

Isomerization Pathway Energy Barrier (kJ mol⁻¹)

GG' → GT 1.90[2]

GT → GG 9.64[2]

Data calculated at the DFT(B3LYP)/aug-cc-pVQZ level of theory.[2]

Table 3: Defining Dihedral Angles of Dimethyl Sulfite Conformers
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Conformer O₄=S₁–O₂–C₅ (°) O₄=S₁–O₃–C₉ (°)

GG 73.2 70.8

GT 68.5 -173.2

GG' 85.7 -85.7

Geometries optimized at the DFT/aug-cc-pVDZ level.[2]

Computational Protocols
The data presented in this guide are derived from high-level quantum chemical calculations.

The methodologies employed are critical for obtaining accurate and reliable results.

4.1 Ab Initio and Density Functional Theory (DFT) Methods

The conformational analysis of dimethyl sulfite has been successfully performed using both

Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT).[3][4]

DFT: The B3LYP functional is a commonly used hybrid functional that provides a good

balance between accuracy and computational cost for this type of system.[2]

MP2: Second-order Møller-Plesset perturbation theory is an ab initio method that accounts

for electron correlation and is also used for conformational energy calculations.[3]

4.2 Basis Sets

To ensure a proper description of the electronic structure, especially for a molecule containing

sulfur and lone pairs, high-quality basis sets are required.

aug-cc-pVQZ (augmented correlation-consistent polarized valence quadruple-zeta): This is

an extensive basis set that includes diffuse functions (aug-) to accurately model non-covalent

interactions and lone pairs, and multiple polarization functions to describe the shape of

electron orbitals. It is considered a high-level basis set for accurate energy calculations.[2][3]

aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta): A smaller,

less computationally expensive basis set that still provides a reasonable level of accuracy for
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geometry optimizations.[2]

4.3 Computational Workflow

The typical workflow for the conformational analysis of dimethyl sulfite involves the following

steps:

Initial Structure Generation: Generation of various possible starting geometries for the

conformers.

Geometry Optimization: Each structure is optimized to find the local minimum on the

potential energy surface. This is often done with a less computationally demanding method,

like DFT with a double-zeta basis set.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the

optimized structures are true minima (no imaginary frequencies) and to obtain zero-point

vibrational energy (ZPVE) corrections.

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point

energy calculations are often performed on the optimized geometries using a more robust

level of theory and a larger basis set (e.g., DFT or MP2 with an aug-cc-pVQZ basis set).[3]

Transition State Search: To determine the energy barriers between conformers, transition

state search algorithms are employed to locate the saddle points on the potential energy

surface connecting the minima.

Visualizations
Diagram 1: Conformational Isomers of Dimethyl Sulfite
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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